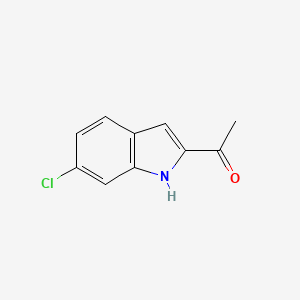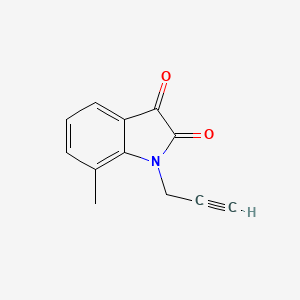![molecular formula C7H7N5O2 B15069838 2-Hydrazinyl-3-nitroimidazo[1,2-A]pyridine CAS No. 62194-97-2](/img/structure/B15069838.png)
2-Hydrazinyl-3-nitroimidazo[1,2-A]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydrazinyl-3-nitroimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of both hydrazinyl and nitro functional groups in the molecule makes it a versatile intermediate for various chemical reactions and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-3-nitroimidazo[1,2-A]pyridine typically involves the condensation of 2-aminopyridine with appropriate nitro-containing reagents. One common method is the reaction of 2-aminopyridine with 3-nitropropionic acid under acidic conditions to form the imidazo[1,2-A]pyridine core. The hydrazinyl group can then be introduced through the reaction of the nitroimidazo[1,2-A]pyridine with hydrazine hydrate under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
2-Hydrazinyl-3-nitroimidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Aminoimidazo[1,2-A]pyridine derivatives.
Reduction: Azidoimidazo[1,2-A]pyridine derivatives.
Substitution: Various substituted imidazo[1,2-A]pyridine derivatives.
科学的研究の応用
2-Hydrazinyl-3-nitroimidazo[1,2-A]pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Hydrazinyl-3-nitroimidazo[1,2-A]pyridine involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antitumor effects. The hydrazinyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, modulating their activity and function .
類似化合物との比較
2-Hydrazinyl-3-nitroimidazo[1,2-A]pyridine can be compared with other similar compounds such as:
3-Nitroimidazo[1,2-A]pyridine: Lacks the hydrazinyl group, which may result in different reactivity and biological activity.
2-Amino-3-nitroimidazo[1,2-A]pyridine: Contains an amino group instead of a hydrazinyl group, leading to different chemical properties and applications.
2-Hydrazinyl-3-aminoimidazo[1,2-A]pyridine:
特性
CAS番号 |
62194-97-2 |
|---|---|
分子式 |
C7H7N5O2 |
分子量 |
193.16 g/mol |
IUPAC名 |
(3-nitroimidazo[1,2-a]pyridin-2-yl)hydrazine |
InChI |
InChI=1S/C7H7N5O2/c8-10-6-7(12(13)14)11-4-2-1-3-5(11)9-6/h1-4,10H,8H2 |
InChIキー |
UJDCGSWUXZSEKO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


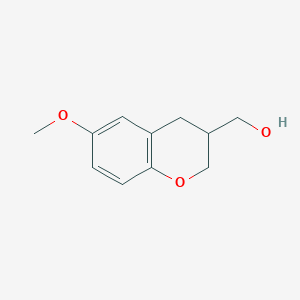
![2-Ethoxybenzo[cd]indole](/img/structure/B15069765.png)
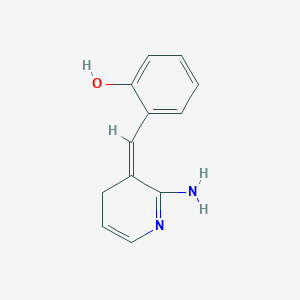
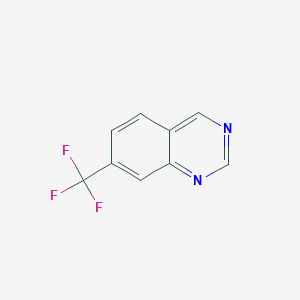
![3-Ethylfuro[3,2-H]quinoline](/img/structure/B15069777.png)
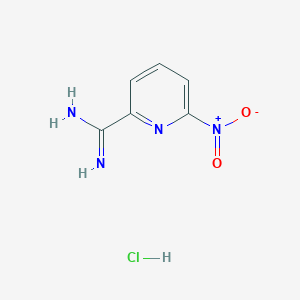
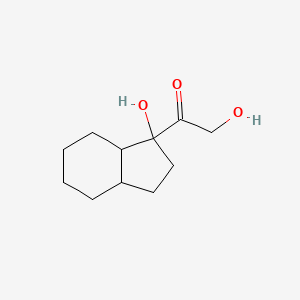

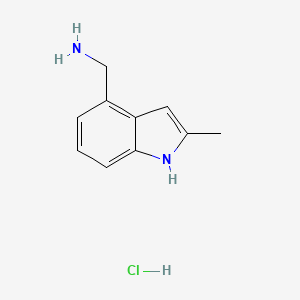
![3-Methyl-3H-pyrrolo[2,3-c][1,7]naphthyridin-4(5H)-one](/img/structure/B15069817.png)
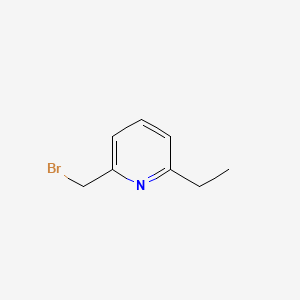
![[2-(1-Cyclopentylpiperidin-2-yl)ethyl]amine](/img/structure/B15069819.png)
